2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)-, also known as barbituric acid, is a heterocyclic organic compound that has been widely used in scientific research. Barbituric acid is a key starting material for the synthesis of various barbiturates, which have been used as sedatives, hypnotics, and anticonvulsants.
Mechanism Of Action
Barbiturates enhance the activity of GABA by binding to the GABA-A receptor and increasing the duration of chloride ion channel opening. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, leading to sedation, hypnosis, and anticonvulsant effects.
Biochemical And Physiological Effects
Barbiturates can cause a range of biochemical and physiological effects, including sedation, hypnosis, respiratory depression, decreased blood pressure, and decreased heart rate. Barbiturates can also cause dependence and tolerance, leading to the potential for abuse and addiction.
Advantages And Limitations For Lab Experiments
Barbituric acid and its derivatives have been used in various laboratory experiments due to their ability to modulate GABA-A receptors. However, the use of barbiturates in laboratory experiments is limited by their potential for abuse and addiction, as well as their narrow therapeutic index.
Future Directions
Future research on 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid and its derivatives could focus on developing new compounds with improved pharmacological properties, such as increased potency and selectivity for specific GABA-A receptor subtypes. Additionally, research could focus on developing new methods for the synthesis of barbiturates and their derivatives, as well as exploring novel applications for these compounds in the treatment of neurological and psychiatric disorders.
Synthesis Methods
Barbituric acid can be synthesized by the reaction of urea and malonic acid in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction produces 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid and carbon dioxide as byproducts. The yield of 2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- acid can be improved by using excess malonic acid and a reflux condenser to prevent the loss of volatile components.
Scientific Research Applications
Barbituric acid and its derivatives have been extensively studied for their pharmacological properties. Barbiturates have been used as sedatives, hypnotics, and anticonvulsants due to their ability to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Barbiturates have also been used as anesthetics and as a treatment for migraines.
properties
CAS RN |
17432-97-2 |
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Product Name |
2,4(1H,3H)-Pyrimidinedione, 5-(1,1-dimethylethyl)- |
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-tert-butyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)5-4-9-7(12)10-6(5)11/h4H,1-3H3,(H2,9,10,11,12) |
InChI Key |
FFVVCDOCJNTZKL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CNC(=O)NC1=O |
Canonical SMILES |
CC(C)(C)C1=CNC(=O)NC1=O |
Origin of Product |
United States |
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